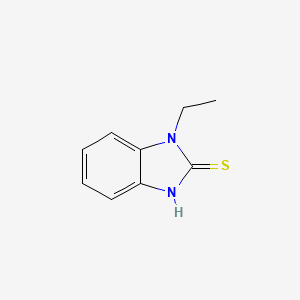

1-Ethyl-1H-benzoimidazole-2-thiol

Übersicht

Beschreibung

1-Ethyl-1H-benzoimidazole-2-thiol (EBT) is a heterocyclic compound belonging to the benzimidazole family of compounds. This compound has been studied for its potential applications in a wide range of areas, including scientific research, pharmaceuticals, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Ethyl-1H-benzoimidazole-2-thiol derivatives, specifically 2-ethyl-1H-benzo[d]imidazol-1-yl variants like EBIMOT, have been synthesized and evaluated for their corrosion inhibition properties. These compounds are effective in inhibiting corrosion of mild steel in sulfuric acid environments. The protective layer formed by these inhibitors on the mild steel surface is supported by various methods including gravimetric, electrochemical, and SEM studies. The adsorption characteristics follow the Langmuir adsorption isotherm, indicating a mix of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Peptide Synthesis

The ionic liquid variant of 1-ethyl-3-methylimidazolium, namely 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), has been successfully used as an alternative solvent for native chemical ligation of peptide fragments. This method efficiently enhances the yields and rates of ligation reactions, improving the solubility of peptides and replacing the need for toxic thiol additives commonly used in peptide synthesis (Kühl et al., 2014).

Antimicrobial Activity

Derivatives of 1H-benzimidazole, including those linked to 1,3,4-oxadiazole, have been synthesized and shown to possess significant antimicrobial activity. These compounds are particularly effective against various bacteria like Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The structural modifications in these derivatives contribute to their potent antimicrobial properties (Salahuddin et al., 2017).

Coordination with Metal Ions

Compounds derived from 1H-benzimidazole-2-thiol exhibit the ability to coordinate with metal ions like technetium and rhenium. These complexes have been studied for their structural properties and potential applications in various fields. The ligand exchange reactions and formation of organometallic complexes with these compounds highlight the versatile chemical behavior and potential utility in creating complex molecular structures (Brugnati et al., 2005).

Wirkmechanismus

- Role : It acts as a corrosion inhibitor, preventing the unwanted corrosion process in various industrial applications .

- Adsorption : Benzimidazole-2-thiol physically adsorbs onto the metal surface. This prevents reactions at the metal-solution interface, inhibiting corrosion .

- Mixed Type Inhibition : It exhibits stronger inhibitory effects on the cathodic reaction (reduction) compared to the anodic reaction (oxidation) .

- Downstream Effects : By forming a protective film on the metal surface, it reduces the rate of corrosion, thus preventing economic losses and maintaining material integrity .

- Impact on Bioavailability : Its adsorption properties enhance bioavailability by protecting the metal from corrosive attack .

- Environmental Factors : Benzimidazole-2-thiol’s efficacy depends on the corrosive environment (e.g., acidic media, basic media, salt solutions). Factors like pH, temperature, and humidity influence its stability and performance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

1-Ethyl-1H-benzoimidazole-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, potentially acting as an inhibitor or modulator of their activity . The nature of these interactions often involves the formation of disulfide bonds or other covalent modifications, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, thereby modulating downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This compound may act as an enzyme inhibitor by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation . Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that can influence its activity . In in vitro and in vivo studies, the temporal effects of this compound have been observed, with changes in cellular function and metabolism noted over extended periods of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, toxic or adverse effects can occur, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The specific pathways and enzymes involved in its metabolism are critical for understanding its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

3-ethyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKJJWZLWPSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353846 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39573-31-4 | |

| Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)